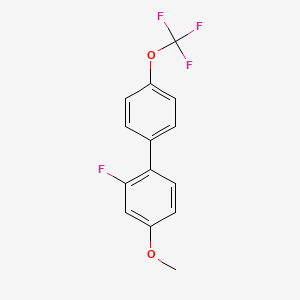![molecular formula C17H16NOPS B12554920 Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- CAS No. 184246-51-3](/img/structure/B12554920.png)
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- typically involves multi-component reactions. One common method includes the reaction of active methylene isocyanides with methyl carbodithioates in the presence of a strong base such as sodium hydride and a solvent like dimethylformamide (DMF) . This reaction yields 4,5-disubstituted thiazole derivatives efficiently.
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of metal-free reaction conditions with readily available ketones, aldehydes, ammonium salts, and elemental sulfur is also common . These methods are advantageous due to their cost-effectiveness and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: Contains a thiazole nucleus and is used as an anticancer agent.
Dasatinib: Another anticancer drug with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring, exhibiting anticancer properties.
Ixabepilone: A thiazole-containing compound used in cancer treatment.
Uniqueness
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its diphenylphosphinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
184246-51-3 |
|---|---|
Formule moléculaire |
C17H16NOPS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-(diphenylphosphorylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H16NOPS/c1-14-18-15(13-21-14)12-20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,13H,12H2,1H3 |
Clé InChI |
RLNDTCUPCZWEQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
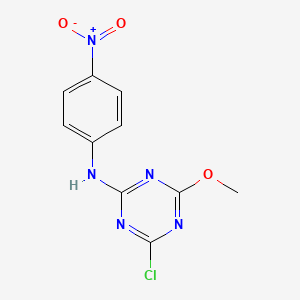
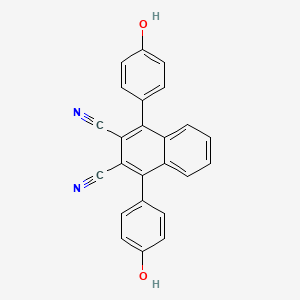
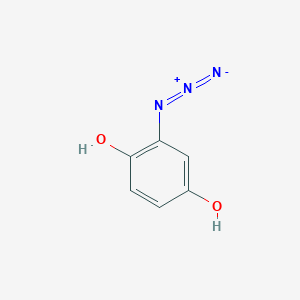
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
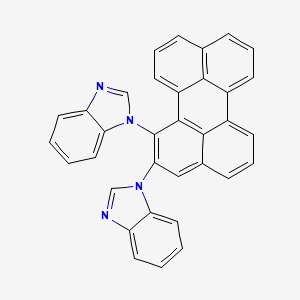
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)

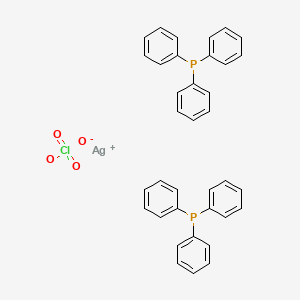
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
